molecular formula C18H17NO5 B12087560 5,8-Dimethoxy-2-(4-nitrophenyl)-3,4-dihydronaphthalen-1(2H)-one

5,8-Dimethoxy-2-(4-nitrophenyl)-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B12087560
M. Wt: 327.3 g/mol
InChI Key: UBRPWJSPDUTAAC-UHFFFAOYSA-N
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Description

5,8-Dimethoxy-2-(4-nitrophenyl)-3,4-dihydronaphthalen-1(2H)-one is a synthetic organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of methoxy groups at positions 5 and 8, a nitrophenyl group at position 2, and a dihydronaphthalenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dimethoxy-2-(4-nitrophenyl)-3,4-dihydronaphthalen-1(2H)-one typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation of a naphthalene derivative followed by nitration and methoxylation. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives, which may have different chemical and biological properties.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or other alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized naphthalene derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5,8-Dimethoxy-2-(4-nitrophenyl)-3,4-dihydronaphthalen-1(2H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

The compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their potential therapeutic applications. Modifications to its structure may lead to the development of new drugs with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes. Its chemical properties may also make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of 5,8-Dimethoxy-2-(4-nitrophenyl)-3,4-dihydronaphthalen-1(2H)-one would depend on its specific application. For example, if it exhibits biological activity, it may interact with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-Nitronaphthalene: A simpler nitro-substituted naphthalene derivative.

    5,8-Dimethoxy-1,4-naphthoquinone: A related compound with methoxy groups and a quinone structure.

    4-Nitro-1-naphthol: Another nitro-substituted naphthalene derivative with a hydroxyl group.

Uniqueness

5,8-Dimethoxy-2-(4-nitrophenyl)-3,4-dihydronaphthalen-1(2H)-one is unique due to its specific substitution pattern and the presence of both methoxy and nitrophenyl groups. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H17NO5

Molecular Weight

327.3 g/mol

IUPAC Name

5,8-dimethoxy-2-(4-nitrophenyl)-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C18H17NO5/c1-23-15-9-10-16(24-2)17-14(15)8-7-13(18(17)20)11-3-5-12(6-4-11)19(21)22/h3-6,9-10,13H,7-8H2,1-2H3

InChI Key

UBRPWJSPDUTAAC-UHFFFAOYSA-N

Canonical SMILES

COC1=C2CCC(C(=O)C2=C(C=C1)OC)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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